molecular formula C28H32N4O7 B11008251 N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide

N~4~-(2,4-dimethoxyphenyl)-N~3~-{(2S)-1-[(2,4-dimethoxyphenyl)amino]-3-methyl-1-oxobutan-2-yl}pyridine-3,4-dicarboxamide

Cat. No.: B11008251
M. Wt: 536.6 g/mol
InChI Key: AJLQCERKHLBMGN-VWLOTQADSA-N
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Description

N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine-3,4-dicarboxylic acid, which is then subjected to amidation reactions with 2,4-dimethoxyaniline derivatives. The reaction conditions often require the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. Purification steps such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biochemical pathways or inhibiting specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, thereby inhibiting the function of the target molecule. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE
  • **N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE

Uniqueness

The uniqueness of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE lies in its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or specificity towards certain biological targets.

This detailed overview provides a comprehensive understanding of N4-(2,4-DIMETHOXYPHENYL)-N3-{1-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-METHYLPROPYL}PYRIDINE-3,4-DICARBOXAMIDE, covering its synthesis, reactions, applications, and mechanism of action

Properties

Molecular Formula

C28H32N4O7

Molecular Weight

536.6 g/mol

IUPAC Name

3-N-[(2S)-1-(2,4-dimethoxyanilino)-3-methyl-1-oxobutan-2-yl]-4-N-(2,4-dimethoxyphenyl)pyridine-3,4-dicarboxamide

InChI

InChI=1S/C28H32N4O7/c1-16(2)25(28(35)31-22-10-8-18(37-4)14-24(22)39-6)32-27(34)20-15-29-12-11-19(20)26(33)30-21-9-7-17(36-3)13-23(21)38-5/h7-16,25H,1-6H3,(H,30,33)(H,31,35)(H,32,34)/t25-/m0/s1

InChI Key

AJLQCERKHLBMGN-VWLOTQADSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=C(C=CN=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC(C)C(C(=O)NC1=C(C=C(C=C1)OC)OC)NC(=O)C2=C(C=CN=C2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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